(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
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Overview
Description
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is a chiral sulfonyl chloride derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the reaction of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
- Dissolving (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene in an appropriate solvent such as dichloromethane.
- Slowly adding chlorosulfonic acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture for a specified period to ensure complete conversion.
- Quenching the reaction with water and extracting the product using an organic solvent.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves using high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Catalysis: Employed in the development of chiral catalysts for asymmetric synthesis.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, readily reacting with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1,2-dichlorocyclohexane
- (1R,2R)-1,2-diaminocyclohexane
- (1R,2R)-1,2-diphenylethylenediamine
Uniqueness
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to its chiral nature and the presence of both methoxy and sulfonyl chloride functional groups. This combination imparts distinct reactivity and potential for asymmetric synthesis, making it valuable in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C11H13ClO3S |
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Molecular Weight |
260.74 g/mol |
IUPAC Name |
(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ZRYFAGVIHLEQJW-GHMZBOCLSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](CCC2=CC=CC=C12)S(=O)(=O)Cl |
Canonical SMILES |
COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |
Origin of Product |
United States |
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